Product packaging for cis-4-Hexen-1-ol(Cat. No.:CAS No. 928-91-6)

cis-4-Hexen-1-ol

Cat. No.: B1205818
CAS No.: 928-91-6
M. Wt: 100.16 g/mol
InChI Key: VTIODUHBZHNXFP-IHWYPQMZSA-N
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Description

Contextualizing cis-4-Hexen-1-ol within Alkenol Chemistry

Alkenols, a class of organic compounds characterized by the presence of both a carbon-carbon double bond (alkene) and a hydroxyl group (alcohol), represent a significant area of study in organic chemistry. Their dual functionality imparts unique reactivity and properties, making them valuable in various industrial and research applications. These compounds are integral to understanding unsaturated alcohol chemistry, where the position and configuration of the double bond, alongside the hydroxyl group, dictate their physical and chemical behaviors ontosight.aiunacademy.comnumberanalytics.comvedantu.combyjus.comfoodb.ca.

This compound, also known by its IUPAC name (Z)-hex-4-en-1-ol, is a specific member of the alkenol family. It features a six-carbon chain with a hydroxyl group at the terminal position (C1) and a cis (Z) configuration double bond between carbon atoms 4 and 5. This precise structural arrangement contributes to its distinct sensory profile and chemical reactivity, positioning it as a compound of interest in specialized chemical research and industrial applications foodb.cabiosynth.comchemimpex.comthegoodscentscompany.comnist.govnih.govscbt.commyskinrecipes.com.

Historical Perspectives on the Investigation of Hexenol Isomers

The investigation into hexenol isomers has a history intertwined with the discovery of natural volatile compounds that contribute to the characteristic aromas of plants and fruits. While specific historical accounts focusing solely on this compound are less prominent in readily available literature, its isomer, cis-3-Hexen-1-ol (commonly known as leaf alcohol), has a more established historical presence. Leaf alcohol's discovery and synthesis were reported around 1962, highlighting its significant role in imparting the fresh, grassy scent associated with freshly cut grass and leaves acs.orgresearchgate.netgoogle.comthegoodscentscompany.com. Early research into hexenols primarily focused on their identification in natural sources and their application in the flavor and fragrance industries due to their potent olfactory properties. The broader study of hexenol isomers, including positional and geometric variations, has been driven by the need to understand and replicate these natural scents for commercial use acs.orgresearchgate.netthegoodscentscompany.comscentree.counito.it.

Current Research Frontiers and Unaddressed Challenges in this compound Studies

Contemporary research on this compound spans several key areas. Significant efforts are directed towards developing efficient and sustainable synthesis methodologies, including advancements in chemical synthesis and the exploration of biocatalytic routes to improve yield and reduce environmental impact researchgate.netgoogle.comresearchgate.netacs.org. Beyond its established use in fragrances and flavors, current investigations are exploring its potential as an agricultural agent, specifically as a plant growth regulator that can enhance plant health and crop yields chemimpex.com. Furthermore, its molecular structure and sensory properties are being examined in the context of olfactory receptor binding mechanisms, contributing to a deeper understanding of chemosensation nih.gov.

Despite these advancements, challenges remain. Optimizing industrial-scale synthesis to meet market demand economically and reliably is an ongoing pursuit, with existing methods facing challenges related to catalyst costs, production dependability, and product quality researchgate.netacs.org. Further research is also warranted to fully elucidate its diverse biological activities and its precise role and fate in various environmental and biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B1205818 cis-4-Hexen-1-ol CAS No. 928-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hex-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIODUHBZHNXFP-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883609
Record name 4-Hexen-1-ol, (4Z)-
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Molecular Weight

100.16 g/mol
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Boiling Point

159.00 to 160.00 °C. @ 760.00 mm Hg
Record name (E)-4-Hexen-1-ol
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CAS No.

928-91-6, 6126-50-7, 928-92-7
Record name cis-4-Hexen-1-ol
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Record name 4-Hexen-1-ol, (4Z)-
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Record name 4-HEXEN-1-OL
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Record name 4-Hexen-1-ol, (4Z)-
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Record name 4-Hexen-1-ol, (4Z)-
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Record name (Z)-hex-4-en-1-ol
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Record name 4-HEXEN-1-OL, (4Z)-
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Record name (E)-4-Hexen-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Physicochemical Properties and Characterization

Molecular Structure and Identity

Molecular Formula: C₆H₁₂O biosynth.comchemimpex.comthegoodscentscompany.comnist.govnih.gov

Molecular Weight: 100.16 g/mol biosynth.comchemimpex.comthegoodscentscompany.comnih.gov

CAS Number: 928-91-6 biosynth.comchemimpex.comthegoodscentscompany.comnist.govnih.gov

Synonyms: (Z)-4-Hexen-1-ol, (4Z)-Hex-4-en-1-ol, (Z)-hex-4-en-1-ol foodb.cabiosynth.comnist.govnih.govscbt.com

cis-4-Hexen-1-ol is an unsaturated primary alcohol. Its structure features a six-carbon aliphatic chain with a hydroxyl group (-OH) at the first carbon atom and a double bond between the fourth and fifth carbon atoms, arranged in a cis (or Z) configuration. This geometric isomerism is crucial, as other isomers, such as trans-4-Hexen-1-ol, would possess different physical and sensory properties nist.gov.

Enzymatic and Biocatalytic Pathways

Characterization of Enzyme Systems (e.g., hydroperoxide lyase, alcohol dehydrogenase)

Key Physical and Chemical Properties

PropertyValueSource(s)
AppearanceColorless to pale yellow liquid chemimpex.com
Density~0.86 g/cm³ biosynth.comchemimpex.com
Boiling Point157-159 °C chemimpex.comnih.gov
Flash Point61.11 °C (142 °F) thegoodscentscompany.com
Refractive Index1.440-1.446 @ 20 °C chemimpex.comthegoodscentscompany.com
OdorStrong, fresh, green, grassy chemimpex.comthegoodscentscompany.commyskinrecipes.comthegoodscentscompany.com
SolubilitySoluble in organic solvents thegoodscentscompany.com

The compound is noted for its potent, characteristic odor, often described as green, grassy, and vegetable-like, with nuances that can include brothy or metallic notes at different concentrations thegoodscentscompany.commyskinrecipes.comthegoodscentscompany.com. Its high odor strength necessitates its use in very dilute solutions, typically below 1% in fragrance concentrates thegoodscentscompany.comthegoodscentscompany.com. While soluble in many organic solvents, its solubility in water is limited byjus.comthegoodscentscompany.com.

Characterization Methods

The identification and quantification of this compound in various matrices are primarily achieved through analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). Infrared (IR) spectroscopy can also be employed for structural confirmation biosynth.comnist.gov.

Chemical Reactivity and Transformation Mechanisms of Cis 4 Hexen 1 Ol

Oxidation Reactions

Oxidation reactions are key transformations for cis-4-Hexen-1-ol, leading to the formation of various oxygenated products. These reactions can be mediated by enzymes or occur under atmospheric conditions.

Enzymes offer highly selective and efficient pathways for the oxidation of this compound, often under mild conditions. Chloroperoxidase (CPO) is a notable enzyme that catalyzes the oxidation of unsaturated alcohols.

Chloroperoxidase (CPO) from Caldariomyces fumago has been studied for its ability to catalyze the oxidation of hexen-1-ols, including this compound, using oxidants such as tert-butyl hydroperoxide (TBHP) researchgate.netresearchgate.netresearchgate.net. These reactions are typically performed in a two-phase system, often consisting of an organic solvent (like hexane (B92381) or cyclohexane) and an aqueous buffer researchgate.net.

The primary oxidation product observed for this compound under CPO catalysis is the corresponding aldehyde, cis-4-hexenal researchgate.net. However, the double bond can also be epoxidized, particularly in the case of 4-hexen-1-ols, where epoxidation products are detected alongside aldehydes researchgate.net. Studies involving this compound have shown that both the double bond and the hydroxyl function are oxidized by CPO catalysis researchgate.net. The enzyme exhibits activity across a broad pH range, typically between pH 3.0 and 7.0 nih.gov. CPO is noted as being particularly effective among haloperoxidases for catalyzing the peroxidation of primary alcohols, specifically those that are allylic, propargylic, or benzylic, yielding aldehydes researchgate.netnih.gov.

Biocatalytic processes, in general, are known for their high chemo-, regio-, and stereoselectivity frontiersin.orgmdpi.com. While detailed stereoselectivity data specifically for the CPO-catalyzed oxidation of this compound are not extensively detailed in the provided search results, the general principles of enzyme catalysis suggest that such selectivity is possible. The structure of the substrate, including the position of the double bond and its stereochemistry (cis vs. trans), can influence the outcome of enzymatic reactions researchgate.net. For instance, studies on trans-4-hexen-1-ol indicated lower yields of detectable oxidation products, suggesting further complex reactions of the initial products, which could be influenced by stereochemical factors researchgate.net. Enzyme-directed evolution and protein engineering are continuously expanding the repertoire of enzymes capable of highly selective transformations frontiersin.orgmdpi.com.

Kinetic and mechanistic studies are crucial for understanding the efficiency and pathways of enzymatic reactions. For CPO-catalyzed oxidations, studies often involve monitoring substrate disappearance and product formation over time, as depicted by progression curves researchgate.netresearchgate.net. These curves illustrate the dynamic changes in reactant and product concentrations during the reaction, providing insights into reaction rates and potential intermediate species researchgate.net.

While specific kinetic parameters for this compound with CPO are not explicitly tabulated in the provided results, general enzymatic oxidation studies often employ methods like Michaelis-Menten kinetics to determine rate constants and substrate affinities researchgate.netnih.govfrontiersin.org. Mechanistic investigations can elucidate the role of enzyme intermediates, such as the compound I and II states observed in peroxidases like lignin (B12514952) peroxidase researchgate.netnih.govacs.org. These studies help in understanding how enzymes achieve their catalytic efficiency and selectivity.

Substrate Specificity and Stereoselectivity in Biocatalytic Processes

Atmospheric Oxidation Chemistry

In the Earth's atmosphere, this compound, as a volatile organic compound (VOC) emitted from natural sources, is subject to oxidation by atmospheric oxidants. The hydroxyl radical (OH) is a primary oxidant during the daytime.

The reaction of this compound with hydroxyl radicals (OH) is a significant atmospheric degradation pathway nih.govharvard.eduacs.orgconicet.gov.arresearchgate.netresearchgate.netmdpi.com. OH radicals are highly reactive and initiate the oxidation of most VOCs in the troposphere harvard.edu. Unsaturated compounds, including alkenols like this compound, react with OH radicals primarily through two mechanisms: addition to the double bond and hydrogen atom abstraction from C-H bonds or the hydroxyl group nih.govacs.org. The addition to the double bond is generally the dominant pathway, accounting for over 70% of the reaction nih.govacs.org.

The rate coefficients for the reaction of OH radicals with various hexenols have been determined. These values are essential for estimating the atmospheric lifetimes and reactivity of these compounds.

Table 1: Rate Coefficients for OH Radical Reactions with Hexenols at 298 K

CompoundRate Coefficient (cm³ molecule⁻¹ s⁻¹)Source
(Z)-2-hexen-1-ol(8.53 ± 1.36) × 10⁻¹¹ researchgate.net
(Z)-3-hexen-1-ol(10.1 ± 1.6) × 10⁻¹¹ researchgate.net
(Z)-4-hexen-1-ol(7.86 ± 1.30) × 10⁻¹¹ researchgate.net
(E)-2-hexen-1-ol(8.08 ± 1.33) × 10⁻¹¹ researchgate.net
(E)-3-hexen-1-ol(9.10 ± 1.50) × 10⁻¹¹ researchgate.net
(E)-4-hexen-1-ol(7.14 ± 1.20) × 10⁻¹¹ researchgate.net

The presence of the hydroxyl group in alkenols generally increases their reactivity with OH radicals compared to their corresponding alkenes nih.gov. The atmospheric oxidation of this compound by OH radicals leads to the formation of various oxygenated products, contributing to secondary organic aerosol formation and influencing air quality nih.govharvard.eduacs.org.

Reactions with Nitrate (B79036) Radicals (NO3) and Dinitrogen Pentoxide (N2O5)

The nitrate radical (NO₃) and dinitrogen pentoxide (N₂O₅) are significant atmospheric oxidants, particularly prevalent during nighttime. Their reactions with volatile organic compounds (VOCs), including biogenic VOCs like hexenols, play a crucial role in atmospheric chemistry, influencing air quality, climate, and aerosol formation nih.govcopernicus.org. Studies have measured the rate coefficients for the gas-phase reactions of NO₃ with various hexenols, including this compound.

Research has determined the rate coefficient for the reaction of NO₃ with this compound at 298 K to be (2.93 ± 0.48) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, as measured by DF-CEAS nih.govcopernicus.orgresearchgate.net. These reactions are considered to be relatively fast, contributing to atmospheric lifetimes of hexenols that are comparable to those degraded by hydroxyl (OH) radicals and shorter than those degraded by ozone (O₃) researchgate.net. For instance, the atmospheric lifetime of this compound with respect to NO₃-initiated oxidation is estimated to be approximately 1-4 hours researchgate.net. While reactions with N₂O₅ are generally considered less important under typical atmospheric conditions for unsaturated alcohols, they can be significant in laboratory settings for determining rate coefficients researchgate.net.

Computational Modeling of Gas-Phase Reaction Mechanisms and Product Formation

Computational modeling, often employing Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms and predicting the products of gas-phase reactions involving this compound. These theoretical studies aim to characterize intermediates, transition states, and the subsequent formation of reaction products, providing insights that complement experimental data researchgate.net. For example, DFT calculations have been used to evaluate experimental data and understand the formation mechanisms and structures of oxidation products through addition and hydrogen-abstraction pathways researchgate.net. Such modeling helps in building comprehensive atmospheric chemical mechanisms and models by providing missing kinetic parameters and product information for compounds like the C6 hexenols researchgate.net.

Derivatization and Functionalization Reactions

The dual functionality of this compound, possessing both an alkene and a primary alcohol group, allows for a variety of derivatization and functionalization reactions. These transformations can be selective, targeting either the double bond or the hydroxyl group, or can involve both moieties.

Synthesis of Novel Derivatives (e.g., Pyrrolidine (B122466) derivatives)

While specific literature detailing the synthesis of pyrrolidine derivatives directly from this compound was not found in the provided search results, the compound serves as a precursor in various synthetic pathways. Its alcohol group can be readily converted into other functional groups, such as mesylates, which can then undergo nucleophilic substitution reactions to form new derivatives. The alkene moiety can also participate in addition reactions, leading to a broader range of functionalized molecules.

Selective Transformations of the Alkene and Alcohol Moieties

The presence of distinct functional groups in this compound allows for chemoselective transformations. The primary alcohol can undergo oxidation, esterification, or etherification, while the internal alkene can participate in reactions such as epoxidation, hydrogenation, or addition reactions. Research into the selective functionalization of such molecules is crucial for developing efficient synthetic routes to complex organic compounds. For instance, studies on similar unsaturated alcohols have explored selective reactions of the alkene and alcohol moieties researchgate.netepfl.ch.

Catalytic and Non-Catalytic Functionalization Studies

This compound can be functionalized through both catalytic and non-catalytic methods. For example, it has been used in palladium-catalyzed intramolecular aerobic oxidative amination reactions, where it served as a substrate in the synthesis of a tosylamide derivative nih.gov. In this context, the alcohol group was first converted to a tosylate, which then participated in the catalytic cycle. Other catalytic processes, such as hydrosilylation, have also been studied for similar functionalized alkenes, highlighting the potential for metal-catalyzed transformations epfl.ch. Non-catalytic functionalization might involve direct reactions of the alcohol or alkene with specific reagents under controlled conditions.

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is vital for predicting its behavior in various chemical environments, particularly in atmospheric processes and synthetic chemistry.

Reaction Kinetics: Rate coefficients for the reaction of this compound with the nitrate radical (NO₃) have been experimentally determined. As mentioned earlier, the rate coefficient at 298 K is reported as (2.93 ± 0.48) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ nih.govcopernicus.orgresearchgate.net. These kinetic parameters are essential for calculating atmospheric lifetimes and assessing the compound's environmental fate. Theoretical studies, including DFT calculations, are also employed to determine reaction kinetics, providing activation energies and rate constants for various reaction pathways researchgate.net.

Thermodynamics: While specific thermodynamic data (e.g., enthalpy, entropy, Gibbs free energy of formation or reaction) for this compound itself were not explicitly detailed in the provided search snippets, the general principles of reaction thermodynamics apply. Computational methods can be used to calculate these thermodynamic properties, which are crucial for understanding the feasibility and equilibrium of chemical transformations.

Table 1: Key Rate Coefficients for this compound Reactions

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Method/NotesCitation(s)
Nitrate Radical (NO₃)(2.93 ± 0.48) × 10⁻¹³298DF-CEAS nih.govcopernicus.orgresearchgate.net
Dinitrogen Pentoxide (N₂O₅)(3.1 ± 2.3) × 10⁻¹⁸298Determined using excess NO₂ (for (E)-hex-3-en-1-ol) researchgate.net

Determination of Rate Constants for Key Transformations

The atmospheric fate of this compound is significantly influenced by its reactions with atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃). Kinetic studies have quantified the rates of these reactions, providing essential data for atmospheric modeling.

Reaction with NO₃ Radicals: The rate coefficient for the gas-phase reaction of this compound with NO₃ radicals has also been quantified. At room temperature, the determined rate coefficient is (2.93 ± 0.58) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ rsc.orgresearchgate.netnih.gov. This reaction is significant for the night-time atmospheric chemistry of this compound.

Reaction with Ozone (O₃): The reaction of this compound with ozone has been studied, yielding a rate constant of (7.09 ± 0.91) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure rsc.org.

Reaction with Chlorine Atoms (Cl): While studies have investigated the reactions of chlorine atoms with various unsaturated alcohols mdpi.comcapes.gov.br, specific rate constant data for this compound with Cl atoms was not found in the reviewed literature snippets.

Table 1: Rate Constants for Key Gas-Phase Reactions of this compound

OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)ConditionsReference
OH Radical(7.86 ± 1.30) × 10⁻¹¹2981.01 × 10⁵ Pa acs.orgnih.govcapes.gov.brresearchgate.net
NO₃ Radical(2.93 ± 0.58) × 10⁻¹³Room Temp.Gas Phase rsc.orgresearchgate.netnih.gov
O₃(7.09 ± 0.91) × 10⁻¹⁷298Atmospheric Pressure rsc.org

Thermodynamic Analysis of Reaction Pathways

The provided literature snippets focus primarily on the kinetic parameters (rate constants) of this compound's reactions with atmospheric oxidants. While theoretical studies have explored reaction mechanisms, including the identification of potential reaction channels and the relative importance of pathways like OH addition versus H-abstraction for similar hexenols acs.orgnih.govcapes.gov.brresearchgate.netpsu.edu, detailed thermodynamic analyses (such as specific values for Gibbs free energy change (ΔG), enthalpy change (ΔH), or entropy change (ΔS) for distinct reaction pathways of this compound) were not explicitly detailed in the reviewed sources. The available information emphasizes the kinetic aspects governing the transformations of this compound in atmospheric environments.

Analytical and Spectroscopic Characterization in Research Context

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and analysis of volatile and semi-volatile organic compounds like cis-4-hexen-1-ol. Gas chromatography, in particular, offers high resolution and sensitivity for these types of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of this compound research, GC-MS is instrumental for the qualitative analysis of reaction products and the identification of components in complex matrices. researchgate.net

During a GC-MS analysis, the sample is first vaporized and separated into its individual components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to spectral libraries such as those from the National Institute of Standards and Technology (NIST). researchgate.netnih.gov This technique is crucial for distinguishing between isomers, such as cis and trans forms of hexenols, and for identifying byproducts in synthetic reactions. For instance, in studies of green tea aroma, GC-MS has been used to identify numerous volatile compounds, including various hexenol isomers. researchgate.net

A typical GC-MS setup for analyzing volatile compounds like this compound might involve the following parameters:

ParameterTypical Value
Column DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program Initial temp 40°C (hold 3.5 min), ramp to 180°C at 7°C/min, then to 280°C at 25°C/min (hold 5 min) pan.olsztyn.pl
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min) pan.olsztyn.pl
MS Ion Source Temp 230°C pan.olsztyn.pl
MS Quadrupole Temp 150°C pan.olsztyn.pl
Ionization Mode Electron Ionization (EI) at 70 eV pan.olsztyn.pl

This interactive table provides typical parameters for GC-MS analysis of volatile compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

For the precise quantification of this compound, gas chromatography with flame ionization detection (GC-FID) is a widely employed and robust technique. researchgate.netbio-conferences.org The flame ionization detector is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of the analyte. This makes it ideal for determining the concentration of this compound in a sample.

In a typical GC-FID analysis, a standard curve is first generated by injecting known concentrations of a pure this compound standard. nih.gov The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations to create a calibration curve. nih.gov The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the standard curve. nih.gov This method is frequently used to assess the purity of synthesized this compound, with purities of 95% or higher being commercially available. calpaclab.comtcichemicals.comfishersci.com For example, final product purity after certain chemical reactions has been reported to be as high as 99.7% as determined by GC-FID analysis.

High-Performance Liquid Chromatography (HPLC) for Specific Derivatives

While gas chromatography is well-suited for the volatile this compound, high-performance liquid chromatography (HPLC) becomes relevant for the analysis of its non-volatile derivatives. For instance, chiral HPLC can be used to determine the enantiomeric excess of chiral derivatives of 4-hexen-1-ol. In one study, a Chiralpak IC column with a mobile phase of hexane (B92381)/isopropanol (95:5) was used to confirm a 98.5% enantiomeric excess. HPLC is also a valuable tool for resolving mixtures of products that may not be amenable to GC analysis, such as certain tetrahydropyran (B127337) and tetrahydrofuran (B95107) derivatives formed from reactions of (E)-4-hexen-1-ol.

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopic techniques are essential for determining the molecular structure of this compound and its reaction products. These methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR) for complex product mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. google.com

¹H NMR: In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons provide information about their chemical environment and proximity to other protons. For example, the olefinic protons in the cis configuration will have a characteristic coupling constant that distinguishes them from the trans isomer. The protons of the hydroxyl group and the adjacent methylene (B1212753) group will also show distinct signals. google.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. For this compound, one would expect to see distinct signals for the two sp² hybridized carbons of the double bond and the four sp³ hybridized carbons of the alkyl chain. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for analyzing more complex product mixtures, helping to establish the connectivity between protons and carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. biosynth.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H and C=C functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl (O-H) group, with the broadness resulting from hydrogen bonding. specac.com

C-H Stretches: Absorptions due to C-H stretching are also observed. The sp² C-H stretch of the alkene group typically appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain appear just below 3000 cm⁻¹. openstax.org

C=C Stretch: The carbon-carbon double bond (C=C) of the cis-alkene will show a stretching absorption around 1650 cm⁻¹. openstax.org

C-O Stretch: A C-O single bond stretch is expected in the region of 1050-1210 cm⁻¹. specac.com

The presence and position of these key bands in an IR spectrum can quickly confirm the presence of the primary alcohol and alkene functionalities in this compound and its reaction products. chegg.com

Chemometric Approaches for Data Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, these approaches are invaluable for analyzing the complex datasets generated by modern analytical instruments.

Multivariate Analysis of Spectroscopic and Chromatographic Data

When analyzing complex samples containing this compound alongside numerous other volatile compounds (e.g., in food aroma or plant emissions), the resulting chromatograms and spectra can be highly complex. fmach.itmdpi.com Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are used to discern patterns and relationships within these large datasets. nih.govpomics.com

PCA can be used to reduce the dimensionality of the data, highlighting the main sources of variation and revealing groupings of samples based on their volatile profiles. researchgate.net For example, in a study of different wine varieties, PCA of GC-MS data could help to identify which volatile compounds, potentially including this compound, are most influential in distinguishing between the samples. fmach.it PLS-DA is a supervised method that can be used to build predictive models to classify samples based on their spectroscopic or chromatographic data. nih.gov Although specific studies focusing solely on this compound using these techniques are not prevalent, the general methodology is widely applied in flavor and fragrance research and metabolomics, where this compound is often a component of interest. mdpi.compomics.com

Correlation Studies between Chemical Structure and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. osti.gov For a compound like this compound, which is a homoallylic alcohol, its reactivity is largely dictated by the hydroxyl group and the carbon-carbon double bond. researchgate.netrsc.org

QSAR studies on unsaturated alcohols often aim to predict properties like toxicity or reaction rates based on molecular descriptors. nih.gov These descriptors can be calculated from the molecule's structure and can represent its electronic properties, steric effects, and hydrophobicity. For this compound, relevant descriptors would relate to the accessibility and reactivity of the double bond and the alcohol functional group. While broad QSAR models for the reactivity of large classes of organic chemicals exist, specific, highly detailed models for the reactivity of individual homoallylic alcohols like this compound are less common. osti.govresearchgate.net However, the principles of QSAR can be applied to understand how variations in its structure (e.g., chain length, position of the double bond) would likely impact its reactivity in processes like oxidation or esterification.

Theoretical and Computational Studies of Cis 4 Hexen 1 Ol

Mechanistic Insights from Computational Chemistry

Transition State Characterization for Chemical Reactions

Computational chemistry plays a pivotal role in understanding the intricate details of chemical reactions by characterizing the transition states, which represent the highest energy point along a reaction pathway. For cis-4-Hexen-1-ol, theoretical studies often focus on its reactions with atmospheric oxidants like hydroxyl (OH) radicals and ozone (O₃) researchgate.netresearchgate.net. These investigations utilize methods such as Density Functional Theory (DFT) and Transition State Theory (TST) to map out potential energy surfaces researchgate.netmdpi.comrsc.orgrsc.org.

Key computational approaches include:

Geometry Optimization: Employing DFT functionals (e.g., BHandHLYP, M06-2X) with various basis sets (e.g., 6-311++G(d,p), aug-cc-pVDZ) to determine the most stable structures of reactants, intermediates, and transition states researchgate.netmdpi.comrsc.orgrsc.org. Wave function-based methods like MP2 are also utilized for geometry optimization mdpi.com.

Transition State Identification: Transition states are identified as saddle points on the potential energy surface, characterized by having exactly one imaginary vibrational frequency, corresponding to the reaction coordinate mdpi.comrsc.org. Theoretical studies meticulously search for these structures to understand the energy barriers of reactions.

Energy Calculations: Once optimized, the energies of these stationary points are calculated. Activation energies, which are crucial for determining reaction rates, are derived from the energy difference between the transition state and the reactants researchgate.netresearchgate.net.

The characterization of transition states provides critical insights into the mechanism of reactions involving this compound, such as the addition of OH radicals to the double bond or abstraction of hydrogen atoms researchgate.net. Understanding these high-energy intermediates is fundamental to predicting reaction kinetics and pathways.

Transition State Characterization Data

The following table illustrates the typical data generated from theoretical studies focused on characterizing transition states for reactions involving compounds like this compound. Specific numerical values for this compound's transition states are derived from detailed computational analyses of particular reaction pathways.

Computational ParameterDescriptionTypical Data FormatRelevance to this compound Reactions
Optimized TS Geometry Three-dimensional atomic coordinates defining the structure at the transition state.XYZ coordinates, bond lengths, bond anglesIdentifies the molecular arrangement during bond breaking/formation.
Activation Energy (Ea) The energy difference between the transition state and the reactants, dictating the reaction rate.kJ/mol or kcal/molHigher Ea implies a slower reaction.
Imaginary Frequency (ν_imag) The vibrational frequency corresponding to the reaction coordinate at the transition state.cm⁻¹Confirms the saddle point nature of the TS.
Zero-Point Energy (ZPE) Quantum mechanical correction to the total energy of a molecule at absolute zero temperature.kJ/mol or kcal/molUsed in calculating accurate activation energies.
Reaction Coordinate Diagram A plot showing energy changes along the reaction pathway, highlighting reactants, TS, intermediates, and products.Energy (y-axis) vs. Reaction Progress (x-axis)Visualizes the energy landscape of the reaction.

Prediction of Reaction Outcomes and Selectivity

Computational studies are instrumental in predicting the outcomes of chemical reactions involving this compound, including the identity of the products and the selectivity of the reaction. By analyzing the relative energies of different reaction pathways and potential products, theoretical models can forecast which reactions are most likely to occur and with what preference acs.orgrsc.org.

For this compound, computational predictions often focus on:

Reaction Pathway Analysis: DFT calculations can map out competing reaction channels, such as addition of an OH radical to the alkene moiety versus hydrogen atom abstraction from the alcohol group or the alkyl chain researchgate.net. The relative energies of the transition states leading to different products help determine the dominant pathway.

Product Distribution: By calculating the relative energies of the final products formed through different mechanisms, computational methods can predict the expected distribution of products. This is particularly important in atmospheric chemistry, where understanding the degradation products of volatile organic compounds (VOCs) like hexenols is crucial for atmospheric modeling researchgate.netacs.org.

Regioselectivity and Stereoselectivity: While this compound already possesses a defined cis configuration at the double bond, computational studies can predict regioselectivity if multiple sites are available for reaction (e.g., addition of OH to either carbon of the double bond) acs.orgrsc.org. For reactions that might isomerize or form new chiral centers, computational models can predict the stereochemical outcomes, although such detailed selectivity studies for this compound itself are less frequently highlighted in the reviewed literature compared to its general reactivity. The prediction of reaction outcomes is often based on the relative thermodynamic stability of products or the kinetic barriers (activation energies) of competing pathways acs.orgrsc.org.

Reaction Outcome and Selectivity Prediction Data

The following table outlines the types of data generated by computational studies used to predict reaction outcomes and selectivity for compounds like this compound.

Predictive ParameterDescriptionTypical Data FormatRelevance to this compound Predictions
Relative Pathway Energies Energy differences between competing reaction pathways or intermediates.kJ/mol or kcal/molDetermines which reaction pathway is kinetically or thermodynamically favored.
Product Energies Calculated energies of various potential reaction products.kJ/mol or kcal/molPredicts the most stable products formed.
Branching Ratios The relative proportions of different products formed from a single set of reactants via competing pathways.Percentage (%) or molar ratioQuantifies the selectivity of a reaction (e.g., OH addition vs. H-abstraction).
Regioselectivity Indices Metrics or energy differences that indicate preference for reaction at a specific site (e.g., addition to one carbon over another).Energy differences, calculated site reactivity indicesPredicts where a reaction will preferentially occur on the molecule.
Calculated Rate Constants Theoretical rate constants derived from transition state theory, often compared with experimental values.cm³ molecule⁻¹ s⁻¹Validates computational models and predicts overall reaction speed, indirectly reflecting selectivity if calculated for different channels.

These computational approaches provide a theoretical framework to understand and predict the chemical behavior of this compound, contributing essential data for fields such as atmospheric chemistry and organic synthesis.

Compound Names:

this compound

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of green chemistry principles has spurred the development of new catalytic systems for the synthesis of cis-4-Hexen-1-ol, moving away from traditional, less environmentally benign methods. A primary focus is on olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. Researchers are designing sophisticated catalysts that can achieve high selectivity for the cis isomer under mild conditions.

Recent studies have highlighted the use of ruthenium-based catalysts for the ethenolysis of cyclohexene, followed by selective reduction to produce this compound. The challenge lies in controlling the stereochemistry of the double bond. Novel ligand designs for these ruthenium catalysts are being investigated to enhance cis-selectivity and improve catalyst recyclability, thereby reducing waste and energy consumption. Another promising avenue is the use of earth-abundant metal catalysts, such as those based on iron or copper, to replace precious metals like ruthenium, further enhancing the economic and environmental sustainability of the synthesis.

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a blueprint for the highly selective synthesis of complex molecules. Researchers are increasingly turning to bio-inspired and biomimetic approaches to produce this compound. This involves the use of isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations.

Lipoxygenases and alcohol dehydrogenases are key enzymes in the natural biosynthetic pathways of green leaf volatiles, including this compound. By harnessing these enzymes in vitro, scientists can mimic natural processes to achieve high stereoselectivity. For instance, the enzymatic reduction of a corresponding aldehyde, (Z)-4-hexenal, using alcohol dehydrogenases from specific microbial sources can yield this compound with excellent purity. The development of robust and reusable immobilized enzyme systems is a critical area of research to make these biocatalytic processes industrially viable.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced characterization techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable.

Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, enable researchers to track the concentration of reactants, intermediates, and products as the reaction progresses. This provides invaluable data for kinetic modeling and process optimization. For instance, in-situ FTIR can monitor the disappearance of starting materials and the appearance of the C=C and O-H bands characteristic of this compound, offering a real-time profile of the reaction's progress and efficiency. Similarly, specialized Nuclear Magnetic Resonance (NMR) techniques can provide detailed structural information on intermediates, helping to elucidate complex reaction pathways.

Integration of Omics Technologies for Biosynthetic Pathway Elucidation

The natural production of this compound in plants is part of the complex lipoxygenase (LOX) pathway. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of these biosynthetic routes.

By analyzing the full set of genes (genomics) and their expression levels (transcriptomics) in plants known to produce this compound, researchers can identify the specific genes and enzymes involved in its formation. Metabolomics, the study of the complete set of small molecules (metabolites) within an organism, allows for the direct measurement of this compound and its precursors, providing a snapshot of the metabolic state. For example, comparing the metabolomes of different plant varieties can reveal correlations between the expression of certain enzymes and the abundance of this alcohol. This integrated approach not only clarifies the natural biosynthetic pathway but also identifies new enzymatic targets for metabolic engineering to enhance the production of this compound in plants or microbial hosts.

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The complexity of chemical synthesis and biocatalysis presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can analyze vast datasets to predict chemical reactivity and design optimal synthetic routes.

For the synthesis of this compound, ML models can be trained on existing reaction data to predict the outcomes of new catalytic systems, including yield and stereoselectivity. This can significantly accelerate the discovery of novel, efficient catalysts by prioritizing the most promising candidates for experimental validation. AI algorithms can also design de novo synthetic pathways by considering factors such as cost, sustainability, and reaction efficiency. In the realm of biocatalysis, machine learning can be used to predict enzyme-substrate specificity and to engineer enzymes with improved activity and stability for the production of this compound.

Q & A

Basic: What are the established synthesis methods for cis-4-Hexen-1-ol, and how can purity be optimized?

Methodological Answer:
this compound can be synthesized via catalytic enantioselective iodocyclization of γ-hydroxy-cis-alkenes, as demonstrated by Kang et al., using tetrahydrofuran (THF) as a solvent and tetrabutylammonium fluoride (TBAF) as a reagent . To optimize purity:

  • Employ column chromatography with silica gel for separation.
  • Use gas chromatography-mass spectrometry (GC-MS) to verify enantiomeric excess (EE) and purity (>97% as per TCI specifications) .
  • Monitor reaction conditions (e.g., temperature, time) to minimize side products like trans-isomers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors; the compound is flammable (flash point: ~62°C) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill Management: Absorb leaks with inert materials (e.g., sand) and dispose of as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced: Which analytical techniques are most effective for characterizing this compound in complex matrices?

Methodological Answer:

  • GC-MS: Ideal for quantifying purity and identifying volatile byproducts .
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm stereochemistry and detect isomerization .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Track functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Optimize with C18 columns for non-volatile impurities .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., viscosity, density)?

Methodological Answer:

  • Cross-Validation: Compare data from multiple sources (e.g., NIST’s Joback method for viscosity vs. experimental measurements).
  • Standardization: Replicate experiments under controlled conditions (temperature, pressure) to isolate variables .
  • Error Analysis: Assess instrument calibration (e.g., viscometers) and sample hydration levels, which may alter density .

Advanced: What methodologies apply to studying this compound’s role as a permeation enhancer in transdermal drug delivery?

Methodological Answer:

  • In Vitro Models: Use Franz diffusion cells with excised human skin to measure insulin permeation rates .
  • Toxicity Screening: Conduct MTT assays on keratinocytes to evaluate cytotoxicity at varying concentrations .
  • Synergistic Effects: Test combinatorial formulations with enhancers like oleic acid to assess additive effects .

Advanced: How can thermodynamic properties (e.g., viscosity-temperature relationships) be modeled for this compound?

Methodological Answer:

  • Joback Group Contribution Method: Predict dynamic viscosity (η) across temperatures (247–462 K) using fragment-based calculations .
  • Molecular Dynamics Simulations: Validate predictions using software like GROMACS to model intermolecular interactions .
  • Experimental Calibration: Compare simulated data with rotational viscometer readings at 25°C .

Basic: What are the best practices for long-term storage to prevent this compound degradation?

Methodological Answer:

  • Inert Atmosphere: Store under nitrogen or argon to prevent oxidation .
  • Light Protection: Use amber glass bottles to avoid photochemical isomerization .
  • Stability Monitoring: Periodically test purity via GC-MS every 6 months .

Advanced: How can researchers differentiate this compound from its isomers (e.g., cis-3-Hexen-1-ol) in mixed samples?

Methodological Answer:

  • Chiral Chromatography: Use β-cyclodextrin columns to separate isomers based on stereochemical affinity .
  • Odor Profiling: Leverage sensory panels to distinguish "green, vegetable" notes (cis-4) from "fresh, leafy" (cis-3) .
  • Isotopic Labeling: Track deuterium-labeled compounds via mass spectrometry .

Advanced: What ecotoxicological studies are needed given limited data on this compound’s environmental impact?

Methodological Answer:

  • Acute Toxicity Assays: Test Daphnia magna mortality rates at 48-hour exposure (OECD 202 guidelines) .
  • Biodegradation Studies: Use OECD 301B tests to measure biological oxygen demand (BOD) in aquatic systems .
  • Bioaccumulation Modeling: Apply EPI Suite’s BCFBAF program to estimate partition coefficients .

Advanced: How can catalytic asymmetric synthesis improve this compound’s enantiomeric yield?

Methodological Answer:

  • Chiral Catalysts: Optimize palladium-catalyzed cyclization with (R)-BINAP ligands to enhance EE .
  • Solvent Engineering: Replace THF with chiral ionic liquids to stabilize transition states .
  • Kinetic Resolution: Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.